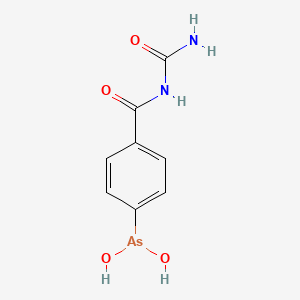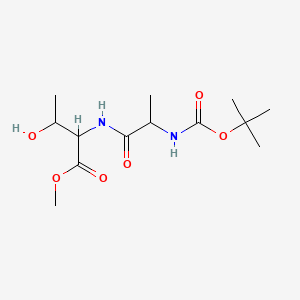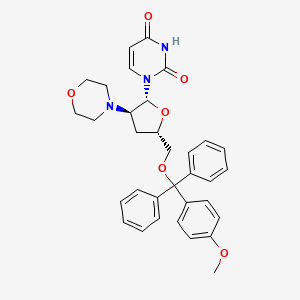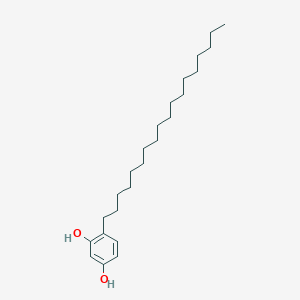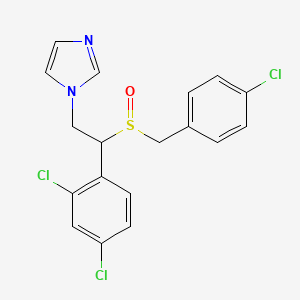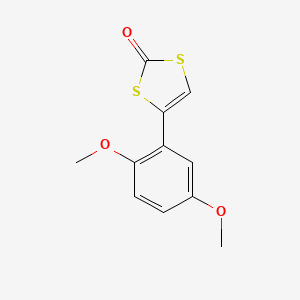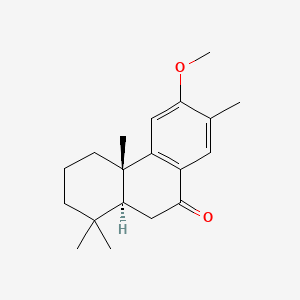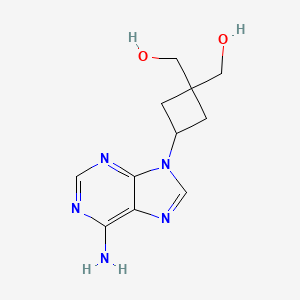
O-Methylnimbiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Methylnimbiol is a chemical compound with the molecular formula C19H26O2 and a molecular weight of 286.4085 It is a racemic mixture, meaning it contains equal amounts of left- and right-handed enantiomers
Preparation Methods
The synthesis of O-Methylnimbiol involves several steps, typically starting with the preparation of organolithium or organomagnesium species . These highly reactive intermediates are then used in controlled reactions to form the desired compound. Industrial production methods often employ flow microreactors to ensure precise control over reaction conditions and to handle the exothermic nature of these reactions .
Chemical Reactions Analysis
O-Methylnimbiol undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation reactions can be performed using reagents like bromine or chlorine under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
O-Methylnimbiol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have shown its potential in modulating biological pathways, making it a candidate for drug development.
Medicine: Its unique properties are being explored for therapeutic applications, particularly in the treatment of certain diseases.
Industry: This compound is used in the production of various industrial chemicals and materials .
Mechanism of Action
The mechanism of action of O-Methylnimbiol involves its interaction with specific molecular targets. It binds to receptors or enzymes, altering their activity and triggering downstream signaling pathways. This can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
O-Methylnimbiol can be compared to other similar compounds, such as strobilurins and mucidins. These compounds share structural similarities but differ in their specific chemical properties and biological activities. For example, strobilurins are known for their potent antifungal properties, while this compound has broader applications in both biological and industrial contexts .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and wide range of applications make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.
Properties
CAS No. |
123123-15-9 |
|---|---|
Molecular Formula |
C19H26O2 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
(4aS,10aS)-6-methoxy-1,1,4a,7-tetramethyl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one |
InChI |
InChI=1S/C19H26O2/c1-12-9-13-14(10-16(12)21-5)19(4)8-6-7-18(2,3)17(19)11-15(13)20/h9-10,17H,6-8,11H2,1-5H3/t17-,19+/m0/s1 |
InChI Key |
LLSHPJSGKGCJSJ-PKOBYXMFSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1OC)[C@]3(CCCC([C@@H]3CC2=O)(C)C)C |
Canonical SMILES |
CC1=CC2=C(C=C1OC)C3(CCCC(C3CC2=O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Thieno[3,2-d][1,3]thiazol-2-ylbenzamide](/img/structure/B12794785.png)

